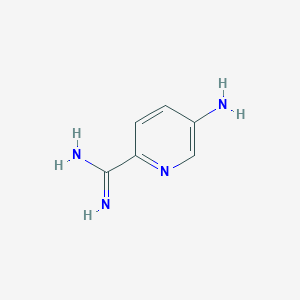

5-aminopyridine-2-carboximidamide

Description

Classical Synthetic Routes

Classical methods for forming the carboximidamide (amidine) functional group from a nitrile precursor have been established for over a century. These routes typically involve multi-step procedures.

Approaches Involving 2-Cyanopyridine (B140075) and Hydrazine (B178648) Reactants

The direct reaction of a nitrile, such as 5-amino-2-cyanopyridine, with hydrazine or its derivatives is a potential pathway to the corresponding amidine. The reaction of 2-cyanopyridine with hydrazine has been a subject of study, suggesting a foundational method for this transformation. nih.gov This reaction would theoretically involve the nucleophilic addition of hydrazine to the electrophilic carbon of the nitrile group. However, specific conditions such as temperature, solvent, and the use of hydrazine hydrate (B1144303) or anhydrous hydrazine for the synthesis of 5-aminopyridine-2-carboximidamide are not detailed in available literature. The process is analogous to the formation of other nitrogen-containing heterocycles where hydrazine acts as a key reagent. researchgate.net

Another related classical approach is the Pinner reaction, which proceeds via an intermediate salt. wikipedia.org This two-step method involves:

Formation of a Pinner Salt: The reaction of the starting nitrile (5-amino-2-cyanopyridine) with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically using HCl gas) to form an alkyl imidate hydrochloride, known as a Pinner salt.

Amination: The subsequent treatment of the isolated Pinner salt with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org

This method is a cornerstone of amidine synthesis, though its specific application to 5-amino-2-cyanopyridine has not been explicitly described.

Modified and Optimized Analogous Procedures

Modifications to classical routes often aim to improve yields, reduce reaction times, or simplify purification. For analogous compounds, such as pyridine-2-carboxaldehyde thiosemicarbazones, syntheses involve the condensation of a pyridine (B92270) aldehyde with a hydrazine derivative (thiosemicarbazide). nih.gov While this produces a related structure, it underscores the principle of using hydrazine-based reagents to functionalize the C-2 position.

Optimized procedures for related pyridine syntheses often focus on catalyst choice and reaction conditions. However, without a baseline classical procedure for this compound, specific modifications remain theoretical.

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations, leading to the development of novel reaction pathways.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a hallmark of modern synthesis. MCRs are widely used for generating libraries of heterocyclic compounds, including various pyridine derivatives. nih.govscihorizon.com For instance, 2-amino-5-cyanopyridine (B188168) is a known reactant in MCRs for producing fused heterocyclic systems like pyrido[2,3-d]pyrimidines. Despite the power of MCRs in generating molecular diversity, their specific application to directly synthesize this compound has not been reported in the reviewed literature.

Catalyst-Free and Environmentally Benign Synthetic Protocols

The development of catalyst-free and environmentally benign ("green") synthetic methods is a major focus of current research. Reports exist for the catalyst-free synthesis of related compounds like 2-aminopyridines nih.gov and pyridine benzamides from aminopyridines and aldehydes using hydrogen peroxide as an oxidant. researchgate.net These protocols often utilize less toxic solvents or solvent-free conditions. While these green approaches are established for the synthesis of the broader pyridine class, a specific, validated catalyst-free method for producing this compound remains to be published.

Microwave-Assisted and Ultrasound-Assisted Synthesis Enhancements

Microwave and ultrasound irradiation are energy sources used to dramatically accelerate chemical reactions, often leading to higher yields and cleaner products. Microwave-assisted synthesis has been successfully applied to produce a wide array of pyridine derivatives, organic-chemistry.orgresearchgate.net including imidazo[1,2-a]pyridines rsc.orgmdpi.com and pyridine glycosides, nih.gov often through one-pot procedures. The benefits include rapid heating and reduced reaction times compared to conventional heating. organic-chemistry.org However, the literature lacks specific examples of microwave or ultrasound-assisted methods being employed for the synthesis of this compound.

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-4-1-2-5(6(8)9)10-3-4/h1-3H,7H2,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUFSFMGZXFQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Aminopyridine 2 Carboximidamide and Its Derivatives

Contemporary and Advanced Synthetic Strategies

Exploration of Sustainable Solvent Systems (e.g., water-based, ionic liquids)

The pursuit of environmentally benign chemical processes has driven the exploration of sustainable solvent systems for the synthesis of heterocyclic compounds. While specific studies focusing exclusively on 5-aminopyridine-2-carboximidamide are not extensively detailed in the provided results, the principles can be inferred from the synthesis of related pyridine (B92270) derivatives. Water and ionic liquids (ILs) have emerged as promising green alternatives to volatile and toxic organic solvents. nih.gov

Water is an eco-sustainable solvent that can be utilized to promote organic reactions. nih.gov For instance, the synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds, which share the aminopyridine core with the title compound, has been successfully achieved in water. nih.gov An ultrasonication strategy using molecular iodine as a catalyst in an aqueous medium has been reported for the three-component coupling of 2-aminopyridine (B139424) derivatives, acetophenones, and dimedone, affording high yields of the desired products. nih.gov This highlights the potential of water-based systems for the synthesis of this compound derivatives.

Ionic liquids, which are salts that are liquid near room temperature, offer a unique combination of properties beneficial for organic synthesis, including high polarity, thermal stability, and the ability to dissolve a wide range of reactants. youtube.com Pyridinium-based ionic liquids, structurally related to the target compound, have been synthesized and utilized as promoters or media for various reactions. nih.govnih.gov For example, a dihydroxy ionic liquid, [Py-2OH]OAc, was used as a promoter for the synthesis of novel condensation products under greener, sonochemical conditions. nih.gov The use of ionic liquids can facilitate easier work-up procedures and enable the recycling and reuse of the catalyst and solvent system. nih.gov The synthesis of these ionic liquids often involves the quaternization of pyridine with an alkyl halide. youtube.comnih.gov

The table below summarizes the types of sustainable solvents and their applications in the synthesis of related heterocyclic compounds.

| Sustainable Solvent System | Example Application | Key Advantages |

| Water | Synthesis of imidazo[1,2-a]pyridine scaffolds via a three-component coupling reaction. nih.gov | Eco-friendly, non-toxic, readily available. nih.gov |

| Pyridinium-based Ionic Liquids | Promoter for Knoevenagel condensation reactions. nih.gov | High thermal stability, good conductivity, tunable nature, potential for recyclability. nih.govyoutube.com |

| Water-Ionic Liquid Homogeneous Solution | Can exhibit superior characteristics to either pure water or pure ionic liquids in promoting organic synthesis. nih.gov | Enhanced reaction rates and selectivities. nih.gov |

Derivatization and Scaffold Construction from this compound

The presence of two reactive sites, the 5-amino group and the 2-carboximidamide moiety, makes this compound a versatile building block for the construction of a variety of heterocyclic systems and the introduction of diverse functionalities.

Reactions Leading to Fused Heterocyclic Systems (e.g., Triazoles, Imidazopyridines)

The dual functionality of this compound allows for its use in the synthesis of fused heterocyclic systems such as imidazopyridines and triazoles.

Imidazopyridines: The 5-amino group of the pyridine ring is a key nucleophile for the construction of the imidazo[1,2-a]pyridine scaffold. This is a well-established route where 2-aminopyridines react with α-haloketones. rsc.org The reaction proceeds via nucleophilic substitution of the halogen by the pyridine ring nitrogen, followed by intramolecular cyclization. The synthesis of imidazo[1,2-a]pyridine-3-carboxylic acids has been achieved by reacting 2-aminopyridine with ethyl 3-oxopentanoate (B1256331) in the presence of N-bromosuccinimide (NBS) in water. nih.gov Another approach involves the condensation of 2-amino-iodopyridines with chloroacetaldehyde (B151913) to form iodoimidazo[1,2-a]pyridines. mdpi.com Multi-component reactions have also been employed, for instance, the coupling of 2-aminopyridine derivatives, acetophenones, and dimedone in the presence of iodine in water. nih.gov

Triazoles: The carboximidamide group can serve as a precursor for the formation of a triazole ring. A general method for the synthesis of 1,3,5-substituted 1,2,4-triazoles involves the reaction of primary amidines with carboxylic acids and monosubstituted hydrazines in a one-pot process. organic-chemistry.org This suggests that the carboximidamide moiety of the title compound could react with a suitable hydrazine (B178648) derivative and a carboxylic acid to yield a triazole-substituted pyridine. Another strategy for constructing 5-amino-1,2,3-triazoles involves the reaction of carbodiimides with diazo compounds in a transition-metal-free cascade nucleophilic addition/cyclization process. rsc.org Furthermore, 5-aminopyrazoles have been used to synthesize fused pyrazolotriazines by diazotization of the amino group followed by coupling with active methylene (B1212753) compounds. nih.gov

The table below outlines some synthetic routes to fused heterocyclic systems from precursors related to this compound.

| Fused Heterocycle | Precursors | Reaction Type |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine and α-haloketones rsc.org | Cyclocondensation |

| Imidazo[1,2-a]pyridine-3-carboxylic Acids | 2-Aminopyridine and ethyl 3-oxopentanoate with NBS nih.gov | One-pot halogenation and cyclization |

| 1,3,5-Trisubstituted 1,2,4-Triazoles | Primary amidines, carboxylic acids, and hydrazines organic-chemistry.org | One-pot cyclization |

| 5-Amino-1,2,3-triazoles | Carbodiimides and diazo compounds rsc.org | Nucleophilic addition/cyclization |

| Pyrazolo[5,1-c] nih.govnih.govorganic-chemistry.orgtriazines | 5-Aminopyrazole (via diazotization) and active methylene compounds nih.gov | Diazotization and coupling |

Introduction of Diverse Substituents and Functional Groups

The functional groups of this compound are amenable to various chemical transformations, allowing for the introduction of a wide range of substituents. The 5-amino group can be a site for N-arylation through reactions like the Buchwald-Hartwig cross-coupling. This has been demonstrated in the synthesis of 5-(het)arylamino-1,2,3-triazole derivatives from 5-amino-1,2,3-triazoles and (het)aryl halides. nih.gov This palladium-catalyzed amination is a powerful tool for creating carbon-nitrogen bonds.

The carboximidamide group also offers opportunities for derivatization. For example, amidines can be involved in condensation reactions. While direct examples for the title compound are sparse in the provided data, the general reactivity of amidines suggests they can react with various electrophiles to introduce new functional groups.

Chemo- and Regioselective Functionalization Studies

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The 5-amino group and the 2-carboximidamide group possess different nucleophilic characteristics, which can be exploited for selective functionalization.

Chemoselectivity: The 5-amino group is generally a stronger nucleophile than the amidine nitrogen atoms, especially in the context of reactions like acylation or alkylation. This difference in reactivity would likely allow for selective modification of the 5-amino group while leaving the carboximidamide intact under controlled conditions.

Regioselectivity: In the formation of fused imidazopyridine rings, the reaction of a 2-aminopyridine derivative typically proceeds through the initial nucleophilic attack of the endocyclic pyridine nitrogen, followed by cyclization involving the exocyclic amino group. This established mechanism ensures high regioselectivity in the formation of the imidazo[1,2-a]pyridine core. rsc.org For the functionalization of the pre-formed heterocyclic systems, regioselectivity becomes crucial. For instance, the C2 amination of imidazo[4,5-b]pyridines has been achieved through a regioselective sequence involving C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with amines. rsc.org This two-step process provides a controlled method for introducing amino substituents at a specific position of the imidazole (B134444) ring.

The following table provides examples of selective functionalization on related heterocyclic systems.

| Reaction Type | Substrate | Outcome | Selectivity Principle |

| Buchwald-Hartwig Amination nih.gov | 5-Amino-1,2,3-triazole and (het)aryl halide | 5-(Het)arylamino-1,2,3-triazole | Palladium-catalyzed cross-coupling selectively forms a C-N bond at the amino group. |

| C2 Amination rsc.org | Imidazo[4,5-b]pyridine | 2-Amino-imidazo[4,5-b]pyridine | Achieved via a regioselective halogenation at C2 followed by SNAr. |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Experimental ¹H NMR data for 5-aminopyridine-2-carboximidamide are not available in the reviewed literature.

Experimental ¹³C NMR data for this compound are not available in the reviewed literature.

Experimental 2D NMR data (e.g., COSY, HSQC, HMBC) for this compound are not available in the reviewed literature.

Vibrational Spectroscopy for Functional Group Identification

Experimental IR spectra for this compound are not available in the reviewed literature.

Experimental FT-Raman spectra for this compound are not available in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation patterns of chemical compounds. For this compound, this analysis confirms its molecular identity. The compound has a molecular formula of C₆H₈N₄ and a monoisotopic mass of 136.07489 Da. uni.lu

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of this compound. uni.lu These theoretical values are instrumental in identifying the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 137.08217 | 126.3 |

| [M+Na]⁺ | 159.06411 | 133.5 |

| [M-H]⁻ | 135.06761 | 128.2 |

| [M+NH₄]⁺ | 154.10871 | 145.3 |

| [M+K]⁺ | 175.03805 | 131.2 |

| [M+H-H₂O]⁺ | 119.07215 | 119.5 |

| [M]⁺ | 136.07434 | 120.4 |

| [M]⁻ | 136.07544 | 120.4 |

Data sourced from PubChemLite, calculated using CCSbase.

While detailed experimental fragmentation data for this compound is not extensively published, analysis of related structures, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), shows that fragmentation often occurs at the bonds adjacent to the pyridine (B92270) ring and involves the amino and imidamide functional groups. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. Studies on this compound have revealed its precise molecular geometry, intermolecular interactions, and crystal packing. researchgate.netnih.goviucr.org

The compound crystallizes in the monoclinic system with the space group P2₁ researchgate.net

Table 2: Crystal Data and Structure Refinement for this compound researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₈N₄ |

| Formula weight | 136.16 |

| Temperature (K) | 150 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 5.6955 (14) |

| b (Å) | 3.8408 (5) |

| c (Å) | 14.592 (4) |

| β (°) | 91.631 (19) |

| Volume (ų) | 319.08 (12) |

| Z | 2 |

The molecular structure of this compound is nearly planar. researchgate.netnih.goviucr.org The root-mean-square (r.m.s.) deviation of the non-hydrogen atoms from the mean plane is a mere 0.0108 Å, indicating a high degree of planarity. nih.goviucr.org The largest deviation from this plane is observed for the N2 atom, at 0.016 (3) Å. nih.gov

The geometry around the nitrogen atoms of the amino groups (N2 and N4) is not perfectly planar. researchgate.netnih.gov For instance, the hydrogen atoms attached to N4 deviate significantly from the mean plane, which facilitates the formation of hydrogen bonds. nih.gov The N-N single bond length is 1.424 (5) Å, which is slightly shorter than the N-N bond in free hydrazine (B178648) (1.449 Å). nih.goviucr.org

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. researchgate.netnih.goviucr.org These interactions are crucial in defining the supramolecular architecture of the compound. The primary hydrogen bonding occurs through N—H···N interactions, where the amino groups act as hydrogen bond donors and the pyridine and imidamide nitrogen atoms act as acceptors. nih.gov

A key feature is the formation of a two-dimensional hydrogen-bonding network. researchgate.netnih.goviucr.org This network arises from molecules linking via these strong N—H···N bonds. For example, the N4 amino group forms hydrogen bonds with the N3 nitrogen of a neighboring molecule. researchgate.net The rotation of the non-planar NH₂ groups is thought to facilitate these stabilizing interactions with adjacent molecules. nih.gov While π-π stacking is a common interaction in aromatic systems, in the case of this compound, the dominant organizing force in the crystal lattice is the extensive hydrogen-bonding network. researchgate.net

The intermolecular hydrogen bonds dictate the crystal packing, leading to a well-defined supramolecular assembly. researchgate.netnih.goviucr.org The N—H···N interactions knit the individual molecules together, forming a robust two-dimensional sheet-like structure. researchgate.netnih.gov This layered arrangement is a direct consequence of the planarity of the molecule and the directional nature of the hydrogen bonds. The assembly can be described as a network where molecules are linked into sheets, demonstrating a highly organized solid-state architecture. researchgate.net

Currently, there is limited specific information in the reviewed literature regarding polymorphism (the ability to exist in multiple crystal forms) or extensive co-crystallization studies for this compound itself. researchgate.netiucr.org However, the synthesis of a co-crystal involving a related compound, pyridine-2-carboxamidrazide, with oxalic acid suggests that the functional groups present in this compound are amenable to forming co-crystals. iucr.org The strong hydrogen bonding capability of the amino and carboximidamide groups makes it a prime candidate for forming multi-component crystalline materials with suitable co-formers. Further research in this area could reveal different polymorphic forms or novel co-crystals with tailored physicochemical properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate molecular structure and reactivity.

The foundational step in most computational studies is geometry optimization, which seeks the lowest energy arrangement of atoms in a molecule. For 5-aminopyridine-2-carboximidamide, experimental data from X-ray crystallography provides a crucial benchmark for these theoretical predictions.

The crystal structure of N′-aminopyridine-2-carboximidamide (the formal name for the compound) shows that the non-hydrogen atoms are nearly coplanar, with a root-mean-square (r.m.s.) deviation from planarity of just 0.0108 Å. iucr.orgnih.govresearchgate.netnih.gov This planarity suggests a conjugated π-system across the molecule. The experimentally determined N-N single bond length is 1.424 (5) Å, which is slightly shorter than that found in hydrazine (B178648), indicating some degree of electronic delocalization. iucr.orgresearchgate.net

While specific DFT geometry optimization studies for this exact molecule are not prevalent in the reviewed literature, such calculations are routinely performed to compare with experimental data. For instance, studies on related aminopyridine derivatives using the B3LYP functional have shown that calculated bond lengths and angles typically correlate well with experimental values. nih.gov A theoretical geometry optimization of this compound would provide the optimized bond lengths, bond angles, and dihedral angles in the gaseous phase, offering a view of the molecule free from the packing forces present in a crystal lattice. researchgate.net The energetic landscape could be further explored by calculating the energy barriers for the rotation of the amino and carboximidamide groups to identify the most stable conformers.

Table 1: Selected Experimental Geometric Parameters for this compound This data is derived from X-ray crystallography studies.

| Parameter | Value (Å) | Source(s) |

| RMS Deviation (non-H atoms) | 0.0108 | iucr.orgnih.govresearchgate.netnih.gov |

| N-N Bond Length | 1.424 (5) | iucr.orgresearchgate.net |

| N-H Bond Lengths | 0.94 (3) - 0.95 (3) | nih.gov |

| C-H Bond Lengths (aromatic) | 0.97 (3) - 0.99 (3) | nih.gov |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and possesses lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. biomedres.us

Specific DFT calculations detailing the HOMO-LUMO energies for this compound are not available in the surveyed literature. However, analysis of related nitrogen heterocyclic compounds like quinoline (B57606) shows a calculated HOMO-LUMO gap of approximately 4.83 eV, indicating significant stability. scirp.org A DFT study on a triazine derivative calculated a gap of 4.4871 eV. irjweb.com It is expected that a similar analysis for this compound would show the HOMO localized primarily on the electron-rich amino group and pyridine (B92270) ring, while the LUMO would be distributed across the π-conjugated system, particularly the carboximidamide group.

To gain a more detailed picture of reactivity, various electronic structure descriptors can be calculated. The Molecular Electrostatic Potential (MEP) map is a particularly intuitive tool that illustrates the charge distribution on the surface of a molecule. nih.govrsc.org The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would be expected to show negative potential (red) around the pyridine ring nitrogen and the lone pairs of the amino and imide nitrogens. Positive potential (blue) would be concentrated around the hydrogen atoms of the amino (-NH2) and imide (=NH) groups.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. irjweb.comresearchgate.net These functions identify which atoms in a molecule have the greatest tendency to accept or donate electrons, thereby pinpointing the most likely sites for nucleophilic and electrophilic attack, respectively. iucr.org While specific Fukui function calculations for this compound were not found, such an analysis would precisely map the reactivity of each atom in the pyridine ring and the carboximidamide side chain. Other descriptors like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) reveal the nature of chemical bonding, while Reduced Density Gradient (RDG) analysis identifies non-covalent interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org An MD simulation provides a "molecular movie" that reveals information about conformational changes, stability, and interactions within a specific environment, such as in a solvent or bound to a biological macromolecule. tandfonline.commdpi.com

There are no specific MD simulation studies published for this compound. However, this technique has been widely applied to structurally related aminopyridine derivatives to understand their behavior as inhibitors of biological targets like Janus kinase 2 (JAK2). rsc.orgtandfonline.comresearchgate.net In those studies, MD simulations lasting up to 100 nanoseconds were used to assess the stability of the ligand-protein complex, track fluctuations in atomic positions, and analyze the persistence of key interactions like hydrogen bonds over time. rsc.orgtandfonline.com Applying MD simulations to this compound could illuminate its conformational flexibility in aqueous solution and its dynamic behavior and stability if it were to bind to a target protein or nucleic acid.

Docking and Molecular Recognition Studies (Focus on theoretical interaction mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, such as a protein or DNA) to form a stable complex. cmjpublishers.com It is a powerful tool for understanding the basis of molecular recognition.

The crystal structure of this compound indicates it is well-suited for molecular recognition, as it possesses multiple hydrogen bond donor and acceptor sites. iucr.orgresearchgate.net The amino group (-NH2) and the imide (=NH) group can act as hydrogen bond donors, while the pyridine nitrogen and the imine (=N-) nitrogen can act as hydrogen bond acceptors.

Although no specific docking studies have been reported for this compound, numerous studies on related pyridine carboxamide and carbohydrazide (B1668358) derivatives demonstrate their potential. mdpi.comcmjpublishers.comnih.gov These molecules are known to interact with the active sites of enzymes like urease or kinases through a network of hydrogen bonds and π-π stacking interactions with aromatic amino acid residues. mdpi.comnih.gov A docking study of this compound against a hypothetical target would likely show its pyridine ring engaging in π-stacking interactions, while its side chain forms critical hydrogen bonds that anchor its position within a binding pocket.

Table 2: Potential Molecular Interaction Sites in this compound for Molecular Recognition

| Functional Group | Atom(s) | Potential Interaction Type |

| Pyridine Ring | Nitrogen Atom | Hydrogen Bond Acceptor |

| Pyridine Ring | Aromatic System | π-π Stacking |

| Amino Group | Nitrogen Atom | Hydrogen Bond Acceptor |

| Amino Group | Hydrogen Atoms | Hydrogen Bond Donor |

| Carboximidamide Group | Imine Nitrogen (=N-) | Hydrogen Bond Acceptor |

| Carboximidamide Group | Imide Hydrogen (=NH) | Hydrogen Bond Donor |

Thermodynamic Property Predictions and Analysis (e.g., entropy correlations)

Computational methods can also be used to predict the thermodynamic properties of a molecule, such as its standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv). These calculations are typically performed using DFT and statistical mechanics principles.

Such analyses provide insight into the stability of a compound and how its thermodynamic properties change with temperature. For example, a computational study on the arsenate salt of 4-aminopyridine (B3432731) calculated these properties at various temperatures, revealing a direct correlation where enthalpy, entropy, and heat capacity all increase with rising temperature. nih.gov A similar theoretical analysis for this compound would yield valuable data on its thermal stability and behavior, which is fundamental to understanding its chemical properties, though specific data is not currently available in the literature.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a chemical interpretation of the wavefunction in terms of localized electron-pair bonding units (Lewis structures) and the delocalization of electron density from these idealized structures into empty (non-Lewis) orbitals. wisc.eduscirp.org For this compound, an NBO analysis would offer quantitative insights into the electronic structure, including hyperconjugative interactions, charge delocalization, and the nature of hydrogen bonding. nih.govnih.gov

The analysis involves decomposing the molecular wavefunction into a set of localized orbitals: filled Lewis-type orbitals (donor orbitals), such as bonding orbitals (BD) and lone pairs (LP), and vacant non-Lewis-type orbitals (acceptor orbitals), like antibonding orbitals (BD) and Rydberg orbitals (RY). The interactions between these donor and acceptor orbitals are key to understanding molecular stability. rsc.org The stabilization energy E(2), associated with the delocalization of electrons from a donor NBO(i) to an acceptor NBO(j), is calculated using second-order perturbation theory. scirp.org A higher E(2) value indicates a stronger electronic interaction. scirp.org

In the context of this compound, key interactions would include:

Intramolecular Charge Transfer: Delocalization of electron density from the lone pair of the amino group (-NH2) nitrogen into the π-system of the pyridine ring.

Resonance Effects: The interaction between the π-orbitals of the pyridine ring and the carboximidamide group, leading to charge distribution across the molecule.

The table below illustrates the type of data an NBO analysis would yield for this compound, showing potential donor-acceptor interactions and their calculated stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) on Amino Group | π* (Pyridine Ring) | High | π-conjugation, resonance |

| π (Pyridine Ring) | π* (Carboximidamide C=N) | Moderate | π-conjugation |

| LP (N) on Imidamide | σ* (Adjacent C-N) | Moderate | Hyperconjugation |

| σ (C-H on Ring) | σ* (Adjacent C-C) | Low | Hyperconjugation |

Note: The values presented are illustrative of the expected findings from an NBO analysis and are not from a published study on this specific molecule.

Semi-Empirical Structural Calculations for Conformational Flexibility

Semi-empirical quantum mechanical methods serve as a computationally efficient alternative to more demanding ab initio and Density Functional Theory (DFT) calculations. nih.gov These methods are particularly useful for exploring the conformational flexibility of molecules like this compound by calculating the potential energy surface associated with the rotation around key single bonds.

The conformational landscape of this compound is primarily defined by the rotation around the C2-C(carboximidamide) bond and the C-N bonds within the carboximidamide group. Crystal structure analysis has shown that the non-hydrogen atoms of the molecule are nearly planar, suggesting a high degree of conjugation. nih.govnih.gov However, in different environments, such as in solution, the molecule may adopt other conformations.

The following table compares different computational approaches for assessing conformational flexibility, highlighting the role of semi-empirical methods as a balance between cost and accuracy.

| Method | Relative Computational Cost | Typical Accuracy | Primary Application for Conformational Analysis |

|---|---|---|---|

| Molecular Mechanics (MM) | Very Low | Low-Moderate | Rapid screening of very large numbers of conformers. |

| Semi-Empirical (e.g., PM6, PM7) | Low | Moderate | Exploring potential energy surfaces, identifying stable conformers for further study. nih.gov |

| Density Functional Theory (DFT) | High | High | Accurate energy calculations for a limited number of key conformers. nih.gov |

| Ab Initio (e.g., MP2, CCSD(T)) | Very High | Very High | Benchmark calculations for highest accuracy on small systems. |

By using semi-empirical methods, researchers can efficiently map the conformational space of this compound to predict its most likely shapes and the flexibility it possesses, which are fundamental aspects of its chemical behavior.

Reactivity and Reaction Mechanism Studies

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 5-aminopyridine-2-carboximidamide are largely characterized by the participation of its nitrogen atoms in nucleophilic attacks and cyclization reactions. The pyridine (B92270) ring nitrogen, the exocyclic 5-amino group, and the nitrogens of the 2-carboximidamide moiety all represent potential sites for reaction.

Key reaction pathways include:

Condensation with Carbonyl Compounds: A primary pathway involves the reaction with dicarbonyl compounds, such as glyoxal (B1671930) or methylglyoxal. researchgate.net This typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization to yield fused heterocyclic systems like pteridines. researchgate.netwikipedia.org

Annulation to form Imidazo[1,2-a]pyridines: As a 2-aminopyridine (B139424) derivative, it can undergo condensation and cyclization with α-haloketones or methyl ketones. nih.gov The reaction likely proceeds via initial nucleophilic attack by the pyridine ring nitrogen onto the carbonyl or α-carbon, followed by intramolecular cyclization involving the exocyclic amino group of the original aminopyridine backbone, leading to the formation of a five-membered imidazole (B134444) ring fused to the pyridine core. nih.govnih.gov

N-Functionalization: The exocyclic 5-amino group can react with various electrophiles. For instance, oxidative amidation with aldehydes can occur, forming an N-pyridinylamide, a reaction that often proceeds through a catalyst-activated aldehyde intermediate that is then attacked by the amino group. researchgate.net

Reaction intermediates in these pathways are often transient and highly reactive. In cyclization reactions, key intermediates include Schiff bases (imines), enaminones, and various zwitterionic species that facilitate ring closure. nih.govnih.gov For example, in the formation of imidazo[1,2-a]pyridines, a common intermediate is formed after the initial Knoevenagel-type condensation, which then undergoes an intramolecular cyclization and aromatization to furnish the final product. nih.gov

Mechanistic Role of the Amino and Carboximidamide Moieties in Transformations

The amino and carboximidamide groups play distinct and crucial roles in directing the reactivity of the molecule.

5-Amino Group:

Nucleophilic Center: The primary amino group at the C-5 position is a potent nucleophile. It can readily attack electrophilic centers, such as the carbonyl carbon of aldehydes, ketones, and esters, initiating condensation or substitution reactions. researchgate.net

Activating Group: As an electron-donating group, the 5-amino moiety increases the electron density of the pyridine ring, particularly at the ortho (C4, C6) positions. This activation facilitates electrophilic substitution on the pyridine ring, a reaction that is typically difficult for unsubstituted pyridine. quora.comresearchgate.net However, the amino group itself is often a more favorable site for electrophilic attack.

2-Carboximidamide Group:

Nucleophilic Participation: The carboximidamide group contains two nitrogen atoms, both of which are nucleophilic and can participate in reactions. In cyclization reactions with dicarbonyl compounds, these nitrogens, along with the 5-amino group, act as the key nucleophiles that form the new heterocyclic ring. researchgate.net

Bifunctionality: The presence of both an imine and an amine within the same functional group allows for complex, multi-step reactions from a single site, making it a versatile handle for constructing more elaborate molecules.

Cyclization Reactions and Annulation Strategies

This compound is an ideal substrate for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. Its structure contains the necessary N-C-C-N and N-C-N fragments that can be elaborated into new rings.

Pteridine (B1203161) Synthesis: One of the most significant applications of related aminopyrimidines is in the synthesis of pteridines (pyrazino[2,3-d]pyrimidine systems), which are important biological cofactors. researchgate.netrsc.org By analogy, this compound can react with α-dicarbonyl compounds to form substituted pteridine derivatives. The reaction involves a condensation between the 5-amino group and one carbonyl, and the carboximidamide moiety with the other carbonyl, followed by cyclization and dehydration to form the fused pyrazine (B50134) ring. researchgate.net

| Reagent | Expected Product Structure |

| Glyoxal | Unsubstituted Pteridine derivative |

| Methylglyoxal | Methyl-substituted Pteridine derivative researchgate.net |

| Benzil | Diphenyl-substituted Pteridine derivative |

This table presents expected outcomes based on established reactivity patterns.

Imidazo[1,2-a]pyridine (B132010) Synthesis: The 2-aminopyridine core is a classic precursor for imidazo[1,2-a]pyridines. nih.govnih.gov Annulation can be achieved by reacting this compound with various reagents:

With α-Haloketones: The pyridine nitrogen displaces the halide in an SN2 reaction, followed by intramolecular condensation between the exocyclic amino group and the ketone carbonyl.

With Methyl Ketones: An iodine-promoted condensation/cyclization reaction can be employed, often under solvent-free conditions, to afford the fused imidazole ring. nih.gov

These annulation strategies are highly valuable in medicinal chemistry for creating diverse molecular scaffolds.

Nucleophilic and Electrophilic Reactivity Patterns

The molecule exhibits both nucleophilic and electrophilic characteristics, determined by the electronic nature of its different sites.

Nucleophilic Reactivity: The compound possesses multiple nucleophilic centers, with reactivity generally influenced by basicity and steric accessibility. uni-muenchen.de

Pyridine Ring Nitrogen: The lone pair on the pyridine nitrogen is a primary site for protonation and alkylation. Its nucleophilicity is central to the synthesis of fused systems like imidazo[1,2-a]pyridines. nih.gov

5-Amino Group: This exocyclic primary amine is a strong nucleophile, readily participating in reactions with a wide range of electrophiles. researchgate.net

Carboximidamide Nitrogens: The nitrogen atoms of the carboximidamide group are also nucleophilic and are key to its participation in cyclocondensation reactions. researchgate.net

The relative nucleophilicity of these sites can be manipulated by reaction conditions, such as pH. In acidic media, the pyridine nitrogen and amino groups are likely to be protonated, reducing their nucleophilicity.

Electrophilic Reactivity:

Pyridine Ring: Unsubstituted pyridine is highly resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. organicchemistrytutor.comquimicaorganica.org While the 5-amino group is activating, forcing conditions are still generally required for substitution on the ring itself. researchgate.net When it does occur, substitution is directed to the 3-position (meta to the nitrogen) to avoid placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. quora.comquimicaorganica.org

Carboximidamide Carbon: The carbon atom of the carboximidamide group is electrophilic and can be susceptible to attack by strong nucleophiles, potentially leading to addition or substitution at this position.

Transition State Analysis in Key Reactions

Cyclization Reactions: In the formation of fused rings, such as pteridines, the reaction proceeds through several transition states. The initial condensation to form an imine involves a transition state for the nucleophilic addition of the amine to the carbonyl group, followed by a transition state for the elimination of water. The subsequent ring-closing step, an intramolecular nucleophilic attack, would proceed through a cyclic transition state. The geometric constraints of this state (e.g., fulfilling the requirements for a 5-exo or 6-exo cyclization) are critical in determining the reaction's feasibility and outcome. nih.gov

C-H Functionalization: In transition-metal-catalyzed reactions, such as C-H alkylation, the mechanism may involve the oxidative addition of a C-H bond to the metal center. nih.gov The transition state for this step is a key determinant of the reaction's selectivity. For example, in iridium-catalyzed C-H additions, a silyl-iridium complex may form an intermediate via oxidative addition, which then proceeds through further transition states for migratory insertion and reductive elimination. nih.gov

Coordination Chemistry of 5 Aminopyridine 2 Carboximidamide

Ligand Design and Metal Chelation Properties

The design of 5-aminopyridine-2-carboximidamide as a ligand suggests a rich and versatile coordination chemistry, owing to the presence of multiple potential donor sites. Its ability to chelate to metal ions is a key feature, promising the formation of stable metal complexes.

Denticity and Coordination Modes of the Carboximidamide Ligand

The this compound ligand is anticipated to primarily function as a bidentate ligand. This coordination would occur through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the carboximidamide group, forming a stable five-membered chelate ring. This bidentate N,N'-coordination mode is a common feature for ligands containing a pyridine ring with a nitrogen-containing substituent at the 2-position.

The carboximidamide group itself offers two nitrogen atoms for coordination. The specific nitrogen atom that binds to the metal can vary, and its determination would require detailed structural analysis, such as single-crystal X-ray diffraction. It is also plausible that under certain conditions, the ligand could act as a monodentate ligand, coordinating only through the pyridine nitrogen, or as a bridging ligand, linking two metal centers. The potential for different coordination modes adds to the versatility of this ligand in constructing diverse coordination architectures.

Influence of the Pyridine and Amine Moieties on Ligand Behavior

The amino group at the 5-position is generally not expected to participate directly in chelation with the same metal center as the pyridine and carboximidamide groups due to steric constraints. However, it can play a crucial role in the supramolecular chemistry of the resulting complexes. The amino group can act as a hydrogen bond donor, facilitating the formation of extended networks and influencing the crystal packing of the metal complexes. It could also potentially act as a secondary binding site to another metal ion in the formation of polynuclear complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for coordination chemistry. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction. The choice of solvent and reaction conditions would be critical in controlling the stoichiometry and structure of the resulting complexes. Characterization of these complexes would rely on a combination of spectroscopic and analytical techniques.

Coordination with Transition Metals (e.g., Copper, Iron, Cobalt, Zinc, Cadmium, Nickel, Manganese)

Given the nature of the donor atoms (nitrogen), this compound is expected to form stable complexes with a variety of first-row transition metals. The coordination chemistry of analogous aminopyridine and pyridine-carboxamide ligands with these metals is well-documented. ekb.egnsf.gov

For instance, copper(II) complexes are likely to form, potentially exhibiting square planar or distorted octahedral geometries. A study on a copper(II) complex with the related pyridine-2-carboxamidine ligand revealed a mononuclear complex where the ligand coordinates in a bidentate fashion. nih.gov Iron, cobalt, and nickel are also expected to form stable complexes, with geometries such as octahedral being common. The magnetic and electronic properties of these complexes would be of significant interest. Zinc and cadmium, being d¹⁰ metal ions, would form diamagnetic complexes, with tetrahedral or octahedral geometries being the most probable. The coordination chemistry of manganese with aminopyridine ligands has also been explored, suggesting that this compound would also be a suitable ligand for this metal. ekb.eg

Table 1: Expected Coordination with Transition Metals

| Metal Ion | Expected Geometry | Potential Properties of Interest |

| Copper(II) | Square Planar, Distorted Octahedral | Magnetic, Catalytic |

| Iron(II/III) | Octahedral | Magnetic, Redox |

| Cobalt(II/III) | Octahedral | Magnetic, Colorimetric |

| Zinc(II) | Tetrahedral, Octahedral | Luminescent |

| Cadmium(II) | Octahedral | Luminescent |

| Nickel(II) | Square Planar, Octahedral | Magnetic, Catalytic |

| Manganese(II/III) | Octahedral | Magnetic, Catalytic |

Formation of Mononuclear, Dinuclear, and Multinuclear Complexes

The structure of the resulting metal complexes—whether mononuclear, dinuclear, or multinuclear—would depend on several factors, including the metal-to-ligand ratio, the nature of the metal ion, and the presence of coordinating counter-ions or solvent molecules.

In a typical scenario with a 1:2 metal-to-ligand ratio, the formation of mononuclear complexes of the type [M(L)₂]ⁿ⁺ is highly probable, where 'L' represents the this compound ligand. In these complexes, two ligands would chelate to the central metal ion.

The potential for the carboximidamide group or the 5-amino group to act as a bridge between two metal centers opens up the possibility of forming dinuclear or polynuclear complexes. For example, if the carboximidamide group coordinates to one metal center and the 5-amino group to another, a multinuclear chain or network could be formed. The use of specific counter-ions that can also act as bridging ligands (e.g., halides, pseudohalides) could further promote the formation of extended structures.

Structural Analysis of Coordination Spheres and Geometries (e.g., octahedral, square planar)

The definitive determination of the coordination sphere and geometry of these hypothetical complexes would require single-crystal X-ray diffraction analysis. Based on the coordination preferences of the transition metals listed, several geometries can be predicted.

For hexacoordinate metals like iron(III), cobalt(III), and nickel(II) in many of its complexes, an octahedral geometry is expected. This would involve the bidentate coordination of two this compound ligands and two additional monodentate ligands (e.g., solvent molecules, counter-ions) or the tridentate coordination of a different ligand in the remaining sites.

For tetracoordinate metals, square planar or tetrahedral geometries are possible. Copper(II) and nickel(II) can adopt square planar geometries, particularly with strong-field ligands. Zinc(II) and cadmium(II) typically favor a tetrahedral arrangement. The specific geometry adopted would be influenced by the ligand field strength of this compound and the steric bulk around the metal center.

Table 2: Predicted Structural Features of Metal Complexes with this compound

| Feature | Predicted Characteristics |

| Coordination Modes | Bidentate (Npyridine, Namidine), Monodentate, Bridging |

| Common Geometries | Octahedral, Square Planar, Tetrahedral |

| Nuclearity | Mononuclear, Dinuclear, Multinuclear |

| Influencing Factors | Metal-to-ligand ratio, counter-ions, solvent |

Investigation of Bridging Ligands and Supramolecular Architectures in Complexes

There is currently a lack of published research specifically detailing the use of this compound as a bridging ligand or its role in the formation of supramolecular architectures in coordination complexes.

In coordination chemistry, a bridging ligand is an entity that connects two or more metal centers, giving rise to polynuclear complexes. The nature of the bridging ligand is crucial in determining the dimensionality and topology of the resulting coordination polymer, which can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The formation of extended structures through coordination bonds, often supplemented by weaker interactions like hydrogen bonding and π–π stacking, leads to the creation of complex supramolecular architectures.

The structural analogue, 5-aminopyridine-2-carboxylic acid, has been successfully employed to construct coordination polymers. For instance, it has been used to create metal-organic chains with sodium and lanthanide ions. nih.gov This suggests that the aminopyridine scaffold is a viable component for building extended networks. The presence of multiple potential donor sites in this compound—specifically the pyridine nitrogen, the amino group nitrogen, and the two nitrogen atoms of the carboximidamide group—theoretically allows for various coordination modes, including the potential to act as a bridging ligand to form multinuclear complexes and coordination polymers. The amidine group itself is known to act as a bridging unit in various metal complexes. sphinxsai.com

The crystal structure of N′-aminopyridine-2-carboximidamide reveals that the non-hydrogen atoms are nearly planar, and the molecules are linked by intermolecular N—H···N hydrogen-bonding interactions, forming a two-dimensional network. iucr.orgresearchgate.net This inherent ability to form hydrogen-bonded networks in the solid state is a strong indicator that it could play a significant role in directing the assembly of supramolecular architectures when coordinated to metal ions.

Advanced Physical Characterization of Coordination Complexes

Specific data from magnetic susceptibility measurements for coordination complexes of this compound are not available in the current scientific literature.

Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field. libretexts.orglibretexts.org It is a fundamental tool for characterizing coordination compounds, particularly those containing transition metals with unpaired electrons. libretexts.org

Paramagnetism arises from the presence of one or more unpaired electrons in a complex. Such materials are attracted to a magnetic field. The magnitude of the magnetic susceptibility can be used to determine the number of unpaired electrons, which in turn provides insights into the oxidation state and spin state (high-spin or low-spin) of the metal center. libretexts.org

Superparamagnetism is a form of magnetism that appears in small ferromagnetic or ferrimagnetic nanoparticles. In coordination chemistry, it can be observed in single-molecule magnets (SMMs) or single-chain magnets (SCMs), which are individual molecules or chains that exhibit magnetic hysteresis, a property typically associated with bulk magnets.

For context, studies on complexes with related ligands have shown interesting magnetic properties. For example, coordination polymers constructed from 5-aminopyridine-2-carboxylate and lanthanide ions exhibit slow relaxation of magnetization, a characteristic feature of SMMs. nih.gov Similarly, various cobalt(II) complexes with pyridine-based macrocyclic ligands have been studied for their magnetic anisotropy, a key factor in the development of SMMs. nih.gov Amidine ligands have also been incorporated into complexes exhibiting a range of magnetic behaviors. sphinxsai.com The magnetic properties of such complexes are highly dependent on the geometry around the metal ion and the nature of the electronic communication between metal centers, which would be influenced by the coordination mode of a ligand like this compound.

Table 1: General Magnetic Properties of Coordination Compounds

| Magnetic Property | Description | Common Origin in Coordination Complexes |

|---|---|---|

| Diamagnetism | Repulsion from a magnetic field. | All electrons are paired. |

| Paramagnetism | Attraction to a magnetic field. | Presence of one or more unpaired electrons. |

| Ferromagnetism | Strong attraction and retention of magnetism. | Cooperative alignment of spins in a bulk material. |

| Antiferromagnetism | Weak repulsion or attraction depending on temperature. | Anti-parallel alignment of spins between adjacent metal centers. |

| Superparamagnetism | Behavior similar to paramagnetism but with a much larger magnetic moment. | Single-molecule magnets, single-chain magnets. |

There are no published Mössbauer spectroscopy studies on coordination complexes specifically containing this compound.

Mössbauer spectroscopy is a powerful technique for probing the local environment of specific atomic nuclei, most commonly 57Fe. rsc.org It is highly sensitive to the oxidation state, spin state, and coordination geometry of the iron atom in a complex. rsc.orgrsc.org The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The isomer shift (δ) is related to the electron density at the nucleus and is therefore indicative of the oxidation state (e.g., Fe(II) vs. Fe(III)) and the covalency of the metal-ligand bonds. rsc.org

The quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. Its magnitude provides information about the symmetry of the coordination environment and the spin state of the iron center (e.g., high-spin vs. low-spin Fe(II)). rsc.org

In the context of related compounds, Mössbauer spectroscopy has been extensively used to characterize iron complexes with nitrogen-donating ligands. For instance, it has been employed to study iron-bisphosphine complexes, allowing for the identification of different iron species in solution during catalytic reactions. nih.gov The technique can distinguish between different geometries (e.g., square planar vs. tetrahedral) and coordination numbers. nih.gov For a hypothetical iron complex with this compound, Mössbauer spectroscopy would be an invaluable tool for determining the iron's electronic structure and how it is influenced by the specific coordination of the amidine and aminopyridine groups.

Table 2: Illustrative Mössbauer Parameters for Iron Complexes

| Iron Species Example | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Inferred Properties |

|---|---|---|---|

| High-spin Fe(II) | ~0.9 - 1.3 | >2.0 | Octahedral or tetrahedral geometry |

| Low-spin Fe(II) | ~0.2 - 0.5 | <1.0 | Octahedral geometry, strong field ligands |

| High-spin Fe(III) | ~0.4 - 0.6 | ~0.1 - 0.9 | Octahedral or tetrahedral geometry |

| Low-spin Fe(III) | ~0.1 - 0.3 | >1.5 | Octahedral geometry, strong field ligands |

Note: These are typical ranges and can vary based on the specific ligand environment.

Specific studies on the luminescence properties of coordination polymers formed with this compound have not been reported in the scientific literature.

Luminescence in coordination polymers is a widely studied phenomenon with potential applications in sensing, bio-imaging, and lighting. nih.govnih.gov The emission of light from these materials can originate from different electronic transitions:

Ligand-centered transitions: The emission arises from the organic ligand itself, which can be modulated by coordination to the metal ion.

Metal-centered transitions: This is particularly common for lanthanide ions (e.g., Eu3+, Tb3+), which exhibit sharp, characteristic emission bands.

Charge-transfer transitions: These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers.

The aminopyridine scaffold is a known component of luminescent coordination polymers. For example, coordination polymers of 5-aminopyridine-2-carboxylic acid with lanthanide ions display intense photoluminescent emissions. nih.gov Additionally, pyridine-bis(carboxamide) based ligands have been used to sensitize the near-infrared (NIR) emission of lanthanide ions like Yb(III), Nd(III), and Er(III). rsc.orgrsc.org In such systems, the organic ligand acts as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Given these precedents, it is plausible that coordination polymers of this compound, particularly with d10 metals (like Zn(II) or Cd(II)) or lanthanides, could exhibit interesting luminescence properties. The specific emission characteristics would depend on the nature of the metal-ligand interactions and the resulting supramolecular structure.

Table 3: Common Luminescent Centers in Coordination Polymers

| Metal Ion | Typical Emission Color | Nature of Emission |

|---|---|---|

| Eu(III) | Red | Metal-centered (f-f transitions) |

| Tb(III) | Green | Metal-centered (f-f transitions) |

| Zn(II) | Varies (often blue) | Ligand-centered or LMCT |

| Cd(II) | Varies (often blue/green) | Ligand-centered or LMCT |

| Yb(III) | Near-Infrared (NIR) | Metal-centered (f-f transitions) |

| Nd(III) | Near-Infrared (NIR) | Metal-centered (f-f transitions) |

Applications in Organic Synthesis and Material Science Research

Role as a Precursor for Advanced Heterocyclic Scaffolds

The inherent reactivity and dense arrangement of nitrogen atoms in 5-aminopyridine-2-carboximidamide make it a valuable starting point for constructing more elaborate heterocyclic systems, which are foundational to medicinal chemistry and materials development.

While direct, extensive examples of using this compound to synthesize a broad range of fused rings are still emerging, its potential is rooted in established chemical principles. The class of compounds to which it belongs, hydrazidines, are known to be prepared through the reaction of nitriles, such as 2-cyanopyridine (B140075), with hydrazine (B178648). nih.gov This reactivity underscores its potential. The strategic placement of its amino and carboximidamide groups on the pyridine (B92270) ring allows for intramolecular cyclization or intermolecular condensation reactions to form fused systems like triazolopyridines or pyrimidopyridines. The general interest in developing nitrogen-rich fused ring compounds is significant, as seen in the synthesis of energetic materials and novel aminobenzopyranoxanthenes. energetic-materials.org.cnnih.gov Molecules related to this compound, featuring diazine (N-N) bridges, are noted for their ability to serve as scaffolds that can bring two metal centers into close proximity. nih.gov

In the field of drug discovery, there is a continuous need for novel molecular scaffolds to build diverse chemical libraries for screening against biological targets. nih.govnih.gov The aminopyridine core is a well-established pharmacophore found in numerous therapeutic agents. nih.gov The unique substitution pattern of this compound offers a distinct three-dimensional shape and distribution of hydrogen bond donors and acceptors. This makes it an attractive candidate for inclusion in small molecule libraries aimed at identifying new lead compounds. nih.gov The ability to derivatize the amino and carboximidamide groups allows for the systematic generation of analogues, creating a focused library of related compounds for structure-activity relationship (SAR) studies.

Contributions to Ligand Design for Diverse Applications

The arrangement of nitrogen atoms in this compound provides multiple potential coordination sites, making it an excellent candidate for ligand design in coordination chemistry. The pyridine nitrogen, the amino group, and the nitrogen atoms of the carboximidamide group can all participate in binding to metal ions, allowing for various mononucleating and dinucleating coordination modes. nih.gov

This potential is highlighted by the successful use of a closely related compound, 5-aminopyridine-2-carboxylic acid, as a ligand to construct coordination polymers. nih.gov These materials, built from the coordination of the ampy ligand to lanthanide ions, exhibit interesting photoluminescent and magnetic properties. nih.gov Similarly, it is anticipated that this compound could serve as a versatile ligand. Related molecules with diazine bridges formed from hydrazidines have been shown to create an intramolecular pathway for spin-exchange interactions between metal centers, a crucial feature for designing molecular magnets. nih.gov

Exploration in Supramolecular Materials and Frameworks

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into ordered, functional superstructures. The ability of this compound to form specific and directional hydrogen bonds makes it a prime candidate for the rational design of such materials. au.dk

Crystal engineering utilizes knowledge of intermolecular interactions to design and synthesize new solid-state structures with desired properties. nih.govau.dk The crystal structure of this compound (C₆H₈N₄) reveals a molecule that is nearly planar. nih.govresearchgate.net This planarity, combined with the presence of multiple hydrogen bond donors (N-H) and acceptors (N), facilitates the formation of robust and predictable intermolecular connections. nih.govresearchgate.net

The primary force governing the assembly of these molecules in the solid state is the N—H⋯N hydrogen bond. nih.govworktribe.com These interactions link individual molecules together in a highly organized fashion, demonstrating the principles of molecular recognition and self-assembly. nih.gov

Crystallographic Data for this compound (C₆H₈N₄)

| Parameter | Value |

| Chemical Formula | C₆H₈N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Structural Feature | Nearly planar non-H atoms (r.m.s. deviation = 0.0108 Å) |

| Dominant Interaction | Intermolecular N—H⋯N hydrogen bonding |

Data sourced from Meva et al., 2017. nih.govresearchgate.net

The directed hydrogen bonds in the crystal of this compound are not random; they guide the molecules to form a well-defined, extended two-dimensional (2D) network. nih.govresearchgate.net This sheet-like architecture arises from a specific pattern of hydrogen bonds that connects each molecule to its neighbors within a plane. nih.govresearchgate.net

Furthermore, chemical modification of the core structure can tune the dimensionality of the resulting supramolecular assembly. For instance, the condensation of this compound with a ketone yields N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. In the crystal structure of this derivative, the intermolecular hydrogen bonding pattern changes, leading to the formation of a one-dimensional (1D) chain instead of a 2D sheet. nih.govresearchgate.net This illustrates how subtle changes to the molecular precursor can be used to control the final supramolecular architecture, a fundamental goal of crystal engineering.

Summary of Supramolecular Networks

| Compound | Key Interaction | Resulting Network |

| This compound | Intermolecular N—H⋯N hydrogen bonds | Two-dimensional (2D) sheet |

| N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide | Intermolecular N—H⋯N hydrogen bonds | One-dimensional (1D) chain |

Data sourced from Meva et al., 2017. nih.govresearchgate.net

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 5-aminopyridine-2-carboximidamide is not widely documented, indicating a clear need for the development of robust and efficient synthetic routes. Research in this area would likely focus on the preparation of key precursors, such as 5-amino-2-cyanopyridine, and their subsequent conversion to the target carboximidamide.

A primary precursor, 5-amino-2-cyanopyridine, can be synthesized via several methods. One established route begins with 2-hydroxy-5-nitropyridine. acs.org This process involves converting the hydroxyl group to a bromide, followed by a cyanide substitution to yield 2-cyano-5-nitropyridine. The final step is the reduction of the nitro group, for which iron in the presence of an acid has proven effective for large-scale production. acs.org Alternative approaches have started from 2-amino-5-bromopyridine, converting it to 5-bromo-2-cyanopyridine (B14956) through a three-step diazotization and dehydration process. oriprobe.com A more direct method involves the cyanation of pyridines after pretreatment with nitric acid and trifluoroacetic anhydride, which allows for regioselective conversion to 2-cyanopyridines. thieme-connect.de

Once 5-amino-2-cyanopyridine is obtained, the next critical step is the conversion of the nitrile group to a carboximidamide. Future research should aim to optimize this transformation for efficiency and yield, exploring various reagents and conditions.

Table 1: Selected Synthetic Methodologies for Key Precursors

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-hydroxy-5-nitropyridine | 1. PBr₅2. NaCN, CuCN3. Fe, Acid | 5-amino-2-cyanopyridine | Multi-step process suitable for scaling. acs.org | acs.org |

| 2-amino-5-bromopyridine | POCl₃/CH₂Cl₂/Pyridine (B92270) | 5-bromo-2-cyanopyridine | Three-step reaction involving diazotization and dehydration. oriprobe.com | oriprobe.com |

Exploration of Unconventional Reactivity and Catalysis

The molecular structure of this compound, featuring multiple coordination sites, makes it a highly promising ligand for catalysis. The pyridine-carboximidamide scaffold has demonstrated significant utility in various catalytic systems.

Derivatives such as Pyridine-2,6-bis(carboximidamide) have been successfully employed as ligands in nickel-catalyzed cross-coupling reactions, enabling the reaction of diverse nitrogen heterocycles with alkyl halides. sigmaaldrich.com This suggests that this compound could also serve as an effective ligand, potentially offering unique selectivity due to its asymmetric nature. Furthermore, related pyridine-2,6-dicarboxamide structures are known to be excellent chelating ligands for a range of metal cations, including copper, cobalt, iron, nickel, and palladium, forming complexes with demonstrated catalytic activity. mdpi.com The exploration of palladium(II) complexes with N-substituted pyridine-2-thiocarboxamide ligands in Suzuki coupling reactions further underscores the catalytic potential of this class of compounds. nih.gov

Future work should involve synthesizing metal complexes of this compound with transition metals like nickel, palladium, and copper and evaluating their performance in cross-coupling, C-H activation, and other important organic transformations. rsc.org

Table 2: Catalytic Applications of Related Pyridine-Carboximidamide Derivatives

| Ligand | Metal | Reaction Type | Application | Reference |

|---|---|---|---|---|

| Pyridine-2,6-bis(carboximidamide) | Nickel | Cross-Electrophile Coupling | Coupling of heteroaryl halides with alkyl halides. sigmaaldrich.com | sigmaaldrich.com |

| N-substituted pyridine-2-thiocarboxamide | Palladium | Suzuki Coupling | Cross-coupling of aryl and heteroaryl bromides. nih.gov | nih.gov |

| Pyridine-2,6-dicarboxamide | Cu, Co, Fe, Ni, Pd | Various | Chelating ligand for creating catalytic complexes. mdpi.com | mdpi.com |

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

To optimize the synthesis and catalytic applications of this compound, the use of advanced spectroscopic techniques for real-time monitoring is essential. Process Analytical Technology (PAT) tools can provide deep insights into reaction kinetics, intermediate formation, and catalyst behavior. mdpi.com

Vibrational spectroscopy, including Raman and infrared (IR) techniques, is particularly powerful for monitoring molecular-level changes. mdpi.com For instance, Raman spectroscopy can track the vibrational modes of the nitrile precursor and the carboximidamide product to monitor reaction conversion in real-time. Fluorescence spectroscopy offers a highly sensitive, non-invasive, and cost-effective option for in situ monitoring, especially if the compound or its metal complexes exhibit fluorescent properties. mdpi.com UV/Visible spectroscopy is another well-established method that could be used to quantify concentrations of aromatic species during a reaction. mdpi.com Future research should focus on developing and applying these in-line spectroscopic methods to better understand and control the chemical processes involving this compound.

Deeper Integration of Computational Chemistry for Predictive Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of new molecules, thereby accelerating research and development. For this compound, computational methods can be used to predict its geometric and electronic structure, its interaction with metal centers, and the properties of the resulting complexes.

Methods like Density Functional Theory (DFT) can be used to model reaction pathways and transition states, offering insights into potential synthetic routes and catalytic cycles. Hirshfeld surface analysis, which has been applied to related pyridine-dicarboxamide crystals, can be used to understand and quantify intermolecular interactions that govern crystal packing and material properties. mdpi.com Furthermore, predictive models can estimate physical and chemical properties. For example, the predicted Collision Cross Section (CCS) values, which relate to the molecule's size and shape in the gas phase, are available for this compound. uni.lu Molecular docking simulations, as used in studies of related carboximidamide hybrids, could predict the binding modes of this ligand within a catalyst's active site. nih.gov A deeper integration of these computational approaches will enable the predictive design of novel catalysts and materials based on this versatile scaffold.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 137.08217 | 126.3 |

| [M+Na]⁺ | 159.06411 | 133.5 |

| [M-H]⁻ | 135.06761 | 128.2 |

| [M+K]⁺ | 175.03805 | 131.2 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Expanding Applications in Advanced Materials Science

Beyond catalysis, this compound is a prime candidate for the construction of advanced functional materials, particularly coordination polymers and metal-organic frameworks (MOFs). The ability of its structural analogues to act as versatile ligands provides a strong basis for this direction.

Research on 5-aminopyridine-2-carboxylic acid, a closely related compound, has shown that it can be used to construct coordination polymers with lanthanide metals, resulting in materials with intense photoluminescent emissions and slow magnetic relaxation properties. nih.gov Similarly, pyridine-2,6-dicarboxamide scaffolds are known building blocks for designing functional materials such as chemical sensors and unique coordination architectures. mdpi.com The precursor, 5-amino-2-cyanopyridine, has also been noted for its potential as a ligand in forming hybrid materials with transition metals.

Future research should explore the self-assembly of this compound with various metal ions to create new coordination polymers. The resulting materials could be investigated for applications in areas such as gas storage, chemical sensing, and luminescent devices, leveraging the unique electronic and structural properties imparted by the ligand.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-aminopyridine-2-carboximidamide, and what reagents are critical for its formation?

- Methodological Answer : The compound is synthesized via condensation reactions involving iminium ion intermediates. Key reagents include hydroxylating agents (e.g., sodium hydroxide or hydrogen peroxide) and amines for carboximidamide functionalization. Solvents like dimethylformamide (DMF) or ethanol are essential for controlling reaction kinetics. Multi-step protocols often require purification via column chromatography or recrystallization to isolate the product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use spectroscopic techniques:

- NMR (¹H/¹³C) to confirm proton environments and carbon frameworks.

- Mass spectrometry (HRMS) to verify molecular weight (152.157 g/mol) and fragmentation patterns.

- IR spectroscopy to identify characteristic N-H and C=N stretches. Cross-reference spectral data with PubChem entries (CID: 58181821) for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to mitigate inhalation risks.

- Store in airtight containers at 2–8°C to prevent degradation. Consult Safety Data Sheets (SDS) for spill management and disposal procedures .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables:

- Reaction temperature (e.g., 60–100°C for condensation steps).

- Catalyst loading (e.g., transition metals for iminium ion stabilization).

- Solvent polarity (DMF vs. ethanol) to balance reaction rate and byproduct formation. Analyze results via ANOVA to identify statistically significant factors .

Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?

- Methodological Answer : Conduct systematic meta-analysis: